1-(9Z-octadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycerol
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Overview
Description
DG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2], also known as DAG(18:1/22:6) or diacylglycerol(18:1/22:6), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. DG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:3(6Z, 9Z, 12Z)) pathway.
1-oleoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Scientific Research Applications
Synthesis and Analysis
Synthesis of Fatty-Acid Ethanolamides : A study by Karaulov et al. (2004) involved the synthesis of ethanolamides of various polyunsaturated fatty acids, including 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic, without isomerization under the conditions used.
Mass Spectral Behavior and HPLC : Dasgupta et al. (1986) studied molecular phospholipid species from marine sponges, identifying major components like 1,2-Di-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-sn-glycerol using techniques like GC, HPLC, and mass spectrometry (Dasgupta et al., 1986).
Biological and Pharmacological Activities
Anti-Inflammatory and Proresolving Actions : Protectins and resolvins, derived from docosahexaenoic acid, are known for their potent anti-inflammatory and proresolving activities. Studies by Serhan et al. (2006) and Dalli et al. (2015) have emphasized the significant role of these compounds in regulating inflammatory responses (Serhan et al., 2006), (Dalli et al., 2015).
Role in Ether Lipid Biosynthesis : A study by Natarajan and Schmid (1977) explored the utilization of long-chain alcohols like cis-9-[1-14C] octadecenol for ether lipid biosynthesis in rat brain, highlighting the significance of these compounds in biological processes (Natarajan & Schmid, 1977).
Influence on Lipid Oxidation Stability : Research on the oxidative stability of triacylglycerols containing docosahexaenoic acid, such as those in the 1-(9Z-octadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycerol structure, has been conducted by Wijesundera et al. (2008), emphasizing its stability and relevance in nutritional and pharmaceutical contexts (Wijesundera et al., 2008).
Neuroprotective Effects : Studies have shown the neuroprotective effects of derivatives from docosahexaenoic acid, emphasizing their potential therapeutic applications in neurodegenerative diseases and brain health (Serhan et al., 2006).
Properties
Molecular Formula |
C43H70O5 |
---|---|
Molecular Weight |
667 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-19,21-23,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,20,24-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,23-18-,28-26-,34-32-/t41-/m0/s1 |
InChI Key |
ZILMKERHGSKQBG-PNCFOYGISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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